Cas no 2408965-89-7 (4-(Aminooxymethyl)-2-fluorophenol;hydrochloride)

4-(Aminooxymethyl)-2-fluorophenol hydrochloride is a fluorinated phenolic compound featuring an aminooxy functional group, which enhances its reactivity in conjugation and labeling applications. The hydrochloride salt form improves stability and solubility, making it suitable for use in organic synthesis and biochemical research. The fluorine substituent introduces electron-withdrawing properties, which can be leveraged in selective chemical modifications. This compound is particularly valuable in oxime ligation reactions, where it serves as a versatile intermediate for the preparation of bioconjugates or probes. Its well-defined structure and purity ensure consistent performance in demanding synthetic workflows.
4-(Aminooxymethyl)-2-fluorophenol;hydrochloride structure
2408965-89-7 structure
Product Name:4-(Aminooxymethyl)-2-fluorophenol;hydrochloride
CAS No:2408965-89-7
MF:C7H9ClFNO2
MW:193.603264570236
CID:5943772
PubChem ID:146082486
Update Time:2025-05-21

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-[(aminooxy)methyl]-2-fluorophenol hydrochloride
    • EN300-7541776
    • 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride
    • 2408965-89-7
    • Inchi: 1S/C7H8FNO2.ClH/c8-6-3-5(4-11-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H
    • InChI Key: JSQQUHVZWVGVLR-UHFFFAOYSA-N
    • SMILES: Cl.FC1=C(C=CC(=C1)CON)O

Computed Properties

  • Exact Mass: 193.0305844g/mol
  • Monoisotopic Mass: 193.0305844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų

4-(Aminooxymethyl)-2-fluorophenol;hydrochloride Pricemore >>

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Additional information on 4-(Aminooxymethyl)-2-fluorophenol;hydrochloride

4-(Aminooxymethyl)-2-fluorophenol Hydrochloride: A Comprehensive Overview

The compound with CAS No. 2408965-89-7, commonly referred to as 4-(Aminooxymethyl)-2-fluorophenol hydrochloride, is a chemically synthesized compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique chemical structure, which includes a fluorophenol moiety and an aminooxymethyl group. The hydrochloride salt form of this compound is particularly notable for its potential applications in drug development and advanced materials.

4-(Aminooxymethyl)-2-fluorophenol hydrochloride is synthesized through a series of carefully controlled chemical reactions, often involving nucleophilic substitution and acid-base neutralization processes. The presence of the fluorine atom in the phenolic ring imparts unique electronic properties to the molecule, making it highly reactive under specific conditions. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance drug bioavailability and pharmacokinetics.

The structural features of 4-(Aminooxymethyl)-2-fluorophenol hydrochloride make it a versatile building block for the synthesis of more complex molecules. For instance, the aminooxymethyl group can serve as a site for further functionalization, enabling the creation of bioactive compounds with tailored properties. Researchers have explored the use of this compound in the development of novel antibiotics, antiviral agents, and anticancer drugs. Its ability to form stable complexes with metal ions has also been leveraged in the design of coordination polymers and metal-organic frameworks (MOFs), which are promising candidates for gas storage and catalysis.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(Aminooxymethyl)-2-fluorophenol hydrochloride. Density functional theory (DFT) calculations have revealed that the fluorine atom significantly alters the electron distribution in the phenolic ring, enhancing its nucleophilicity and electrophilicity depending on the reaction conditions. This dual reactivity makes the compound suitable for a wide range of applications in organic synthesis.

In terms of biological activity, 4-(Aminooxymethyl)-2-fluorophenol hydrochloride has shown promising results in preliminary assays targeting enzymes involved in inflammation and oxidative stress. Its ability to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) suggests potential applications in anti-inflammatory therapies. Furthermore, studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cells, making it a candidate for further exploration in oncology research.

The synthesis and characterization of 4-(Aminooxymethyl)-2-fluorophenol hydrochloride have been optimized using green chemistry principles, reducing environmental impact while maintaining high yields. This approach aligns with global efforts to promote sustainable practices in chemical manufacturing.

In conclusion, 4-(Aminooxymethyl)-2-fluorophenol hydrochloride represents a valuable addition to the arsenal of compounds available for drug discovery and materials science. Its unique chemical properties, combined with recent advances in synthetic and computational techniques, position it as a key player in future research endeavors.

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